Cas no 1034305-21-9 ([(2R,3R,4R,5S,6S)-3,4,5-Triacetyloxy-6-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]oxan-2-yl]methyl acetate)

[(2R,3R,4R,5S,6S)-3,4,5-Triacetyloxy-6-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]oxan-2-yl]methyl acetate structure
1034305-21-9 structure
Nombre del producto:[(2R,3R,4R,5S,6S)-3,4,5-Triacetyloxy-6-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]oxan-2-yl]methyl acetate
Número CAS:1034305-21-9
MF:C29H29FO9S
Megavatios:572.598571538925
MDL:MFCD28386737
CID:2358021
PubChem ID:68587601

[(2R,3R,4R,5S,6S)-3,4,5-Triacetyloxy-6-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]oxan-2-yl]methyl acetate Propiedades químicas y físicas

Nombre e identificación

    • (1S)-1,5-Anhydro-1-C-[3-(benzo[b]thien-2-ylMethyl)-4-fluorophenyl]-D-glucitol 2,3,4,6-tetraacetate
    • (1S)-2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-[3-(1-benzothien-2-ylmethyl)-4-fluorophenyl]-D-glucitol
    • D-Glucitol, 1,5-anhydro-1-C-[3-(benzo[b]thien-2-ylMethyl)-4-fluorophenyl]-, 2,3,4,6-tetraacetate, (1S)-
    • (2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(3-(benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
    • OJQLKUIXSZUMPR-GLOKNNJPSA-N
    • (1S)-2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-[3-(1-benzothien-2-ylmethyl)-4-fluorophenyl]glucitol
    • (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(3-(benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)tetrahydro-2H-pyran-3,4,5-triyltriacetate
    • (1S)-2-O,3-O,4-O,6-O-Tetraacetyl-1-[3-(1-benzothiophene-2-yl
    • [(2R,3R,4R,5S,6S)-3,4,5-Triacetyloxy-6-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]oxan-2-yl]meth
    • (1S)-1,5-Anhydro-1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-D-glucitol2,3,4,6-tetraacetate
    • 1034305-21-9
    • [(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]oxan-2-yl]methyl acetate
    • CS-13059
    • CS-0009480
    • SCHEMBL3302141
    • AKOS037649663
    • [(2R,3R,4R,5S,6S)-3,4,5-Triacetyloxy-6-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]oxan-2-yl]methyl acetate
    • MDL: MFCD28386737
    • Renchi: 1S/C29H29FO9S/c1-15(31)35-14-24-27(36-16(2)32)29(38-18(4)34)28(37-17(3)33)26(39-24)20-9-10-23(30)21(11-20)13-22-12-19-7-5-6-8-25(19)40-22/h5-12,24,26-29H,13-14H2,1-4H3/t24-,26+,27-,28+,29+/m1/s1
    • Clave inchi: OJQLKUIXSZUMPR-GLOKNNJPSA-N
    • Sonrisas: S1C2=C([H])C([H])=C([H])C([H])=C2C([H])=C1C([H])([H])C1=C(C([H])=C([H])C(=C1[H])[C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])OC(C([H])([H])[H])=O)O1)OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)F

Atributos calculados

  • Calidad precisa: 572.15163183g/mol
  • Masa isotópica única: 572.15163183g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 11
  • Recuento de átomos pesados: 40
  • Cuenta de enlace giratorio: 12
  • Complejidad: 931
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 5
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 143
  • Xlogp3: 4.3

Propiedades experimentales

  • Denso: 1.35±0.1 g/cm3 (20 ºC 760 Torr),
  • Disolución: Insuluble (3.7E-4 g/L) (25 ºC),

[(2R,3R,4R,5S,6S)-3,4,5-Triacetyloxy-6-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]oxan-2-yl]methyl acetate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
eNovation Chemicals LLC
Y1054190-100mg
D-Glucitol, 1,5-anhydro-1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-, 2,3,4,6-tetraacetate, (1S)-
1034305-21-9 98%
100mg
$445 2024-06-06
eNovation Chemicals LLC
Y1054190-1g
D-Glucitol, 1,5-anhydro-1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-, 2,3,4,6-tetraacetate, (1S)-
1034305-21-9 98%
1g
$1450 2024-06-06
A2B Chem LLC
AI68422-250mg
D-Glucitol, 1,5-anhydro-1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-, 2,3,4,6-tetraacetate, (1S)-
1034305-21-9 95%
250mg
$677.00 2024-04-20
eNovation Chemicals LLC
Y1054190-1g
D-Glucitol, 1,5-anhydro-1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-, 2,3,4,6-tetraacetate, (1S)-
1034305-21-9 98%
1g
$190 2025-02-28
Chemenu
CM475176-1g
D-Glucitol, 1,5-anhydro-1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-, 2,3,4,6-tetraacetate, (1S)-
1034305-21-9 95%+
1g
$*** 2023-04-03
Chemenu
CM475176-250mg
D-Glucitol, 1,5-anhydro-1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-, 2,3,4,6-tetraacetate, (1S)-
1034305-21-9 95%+
250mg
$*** 2023-04-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S75980-1g
(1S)-1,5-Anhydro-1-C-[3-(benzo[b]thien-2-ylMethyl)-4-fluorophenyl]-D-glucitol 2,3,4,6-tetraacetate
1034305-21-9
1g
¥9348.0 2021-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1066688-100mg
(1S)-1,5-Anhydro-1-C-[3-(benzo[b]thien-2-ylMethyl)-4-fluorophenyl]-D-glucitol 2,3,4,6-tetraacetate
1034305-21-9 98%
100mg
¥4326.00 2023-11-22
Chemenu
CM475176-100mg
D-Glucitol, 1,5-anhydro-1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-, 2,3,4,6-tetraacetate, (1S)-
1034305-21-9 95%+
100mg
$*** 2023-04-03
1PlusChem
1P00IMP2-100mg
D-Glucitol, 1,5-anhydro-1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-, 2,3,4,6-tetraacetate, (1S)-
1034305-21-9 ≥98.0%
100mg
$271.00 2023-12-26

[(2R,3R,4R,5S,6S)-3,4,5-Triacetyloxy-6-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]oxan-2-yl]methyl acetate Literatura relevante

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